

Application Notes and Protocols for Sulfo-Cy5 Amine Protein Labeling

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Compound of Interest

Compound Name: Sulfo-Cy5 amine

Cat. No.: B15555889

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Introduction

Sulfo-Cy5 is a water-soluble, bright, far-red fluorescent dye ideal for labeling proteins and other biomolecules.^{[1][2]} Its high water solubility, provided by sulfonate groups, makes it particularly suitable for reactions in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive proteins.^{[3][4]} The Sulfo-Cy5 NHS ester is an amine-reactive derivative that readily couples to primary amines on proteins, such as the side chain of lysine residues, to form stable amide bonds.^{[5][6]} This labeling technique is widely employed in various applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and immunoassays, due to the dye's high photostability and low background autofluorescence in the far-red spectrum.^{[1][2]}

This document provides a detailed protocol for labeling proteins with Sulfo-Cy5 NHS ester, including reagent preparation, the labeling reaction, purification of the conjugate, and calculation of the degree of labeling (DOL).

Quantitative Data Summary

Accurate and reproducible protein labeling relies on precise control of reaction parameters. The following tables summarize key quantitative data for **Sulfo-Cy5 amine** protein labeling.

Table 1: Physicochemical Properties of Sulfo-Cy5

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~648-651 nm	[2][5]
Emission Maximum (λ_{em})	~670-672 nm	[3][7]
Molar Extinction Coefficient (ϵ) at ~650 nm	250,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][7]
Molecular Weight	~750.89 g/mol	[2]
Optimal pH for Labeling	8.3 - 9.0	[5][6]

Table 2: Recommended Parameters for Protein Labeling

Parameter	Recommended Value	Notes
Protein Concentration	2 - 10 mg/mL	Higher concentrations improve labeling efficiency.[5][8]
Molar Ratio of Dye:Protein	5:1 to 20:1	The optimal ratio should be determined empirically for each protein. A 10:1 ratio is a good starting point.[5][9]
Reaction Time	30 - 60 minutes	At room temperature.[5]
Reaction Buffer	Amine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS)	Buffers containing primary amines like Tris or glycine will compete with the protein for the dye.[5][7]

Experimental Protocol

This protocol is a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. Optimization may be required for specific proteins and applications.

Materials

- Protein to be labeled (in an amine-free buffer)

- Sulfo-Cy5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
- Purification column (e.g., Sephadex G-25 desalting column or spin column)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure

1. Preparation of Protein Solution

- Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[\[5\]](#)
- If the protein solution contains primary amines (e.g., Tris, glycine) or ammonium salts, it must be dialyzed against the Reaction Buffer or PBS before labeling.[\[5\]](#)[\[7\]](#)

2. Preparation of Sulfo-Cy5 NHS Ester Stock Solution

- Just before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[9\]](#)
- Vortex briefly to ensure the dye is fully dissolved.

3. Labeling Reaction

- Add the calculated amount of Sulfo-Cy5 NHS ester stock solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[\[5\]](#)[\[9\]](#)
- Gently mix the reaction solution and incubate for 30-60 minutes at room temperature, protected from light.[\[5\]](#) Continuous stirring or rotation is recommended.

4. Purification of the Labeled Protein

- Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or a spin column.[\[5\]](#)[\[7\]](#)

- Equilibrate the column with PBS (pH 7.2-7.4).
- Apply the reaction mixture to the column.
- Elute the labeled protein with PBS. The labeled protein will typically be in the first colored fractions to elute.

5. Determination of the Degree of Labeling (DOL)

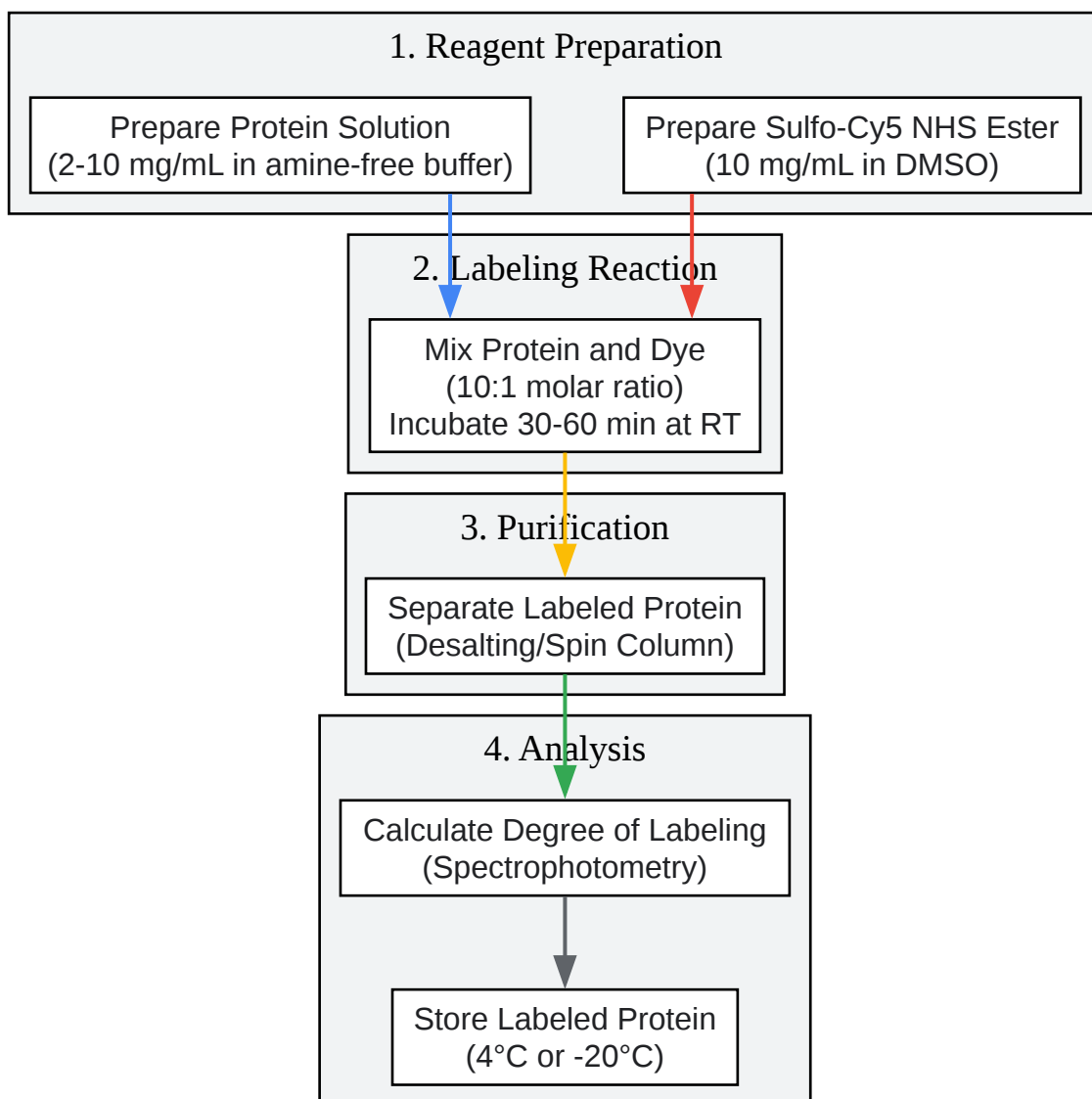
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by spectrophotometry.

- Measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the absorbance maximum of Sulfo-Cy5 (~650 nm, A_{650}).
- Calculate the protein concentration and the DOL using the following equations:
 - Protein Concentration (M) = $[A_{280} - (A_{650} \times \text{Correction Factor})] / \epsilon_{\text{protein}}$
 - The correction factor accounts for the absorbance of the dye at 280 nm (typically ~0.05 for Cy5).^[7]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
 - Dye Concentration (M) = $A_{650} / \epsilon_{\text{dye}}$
 - ϵ_{dye} is the molar extinction coefficient of Sulfo-Cy5 at ~650 nm (250,000 M⁻¹cm⁻¹).^[7]
 - Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

An optimal DOL for most antibodies is between 2 and 10.^{[4][5]}

Visualizations

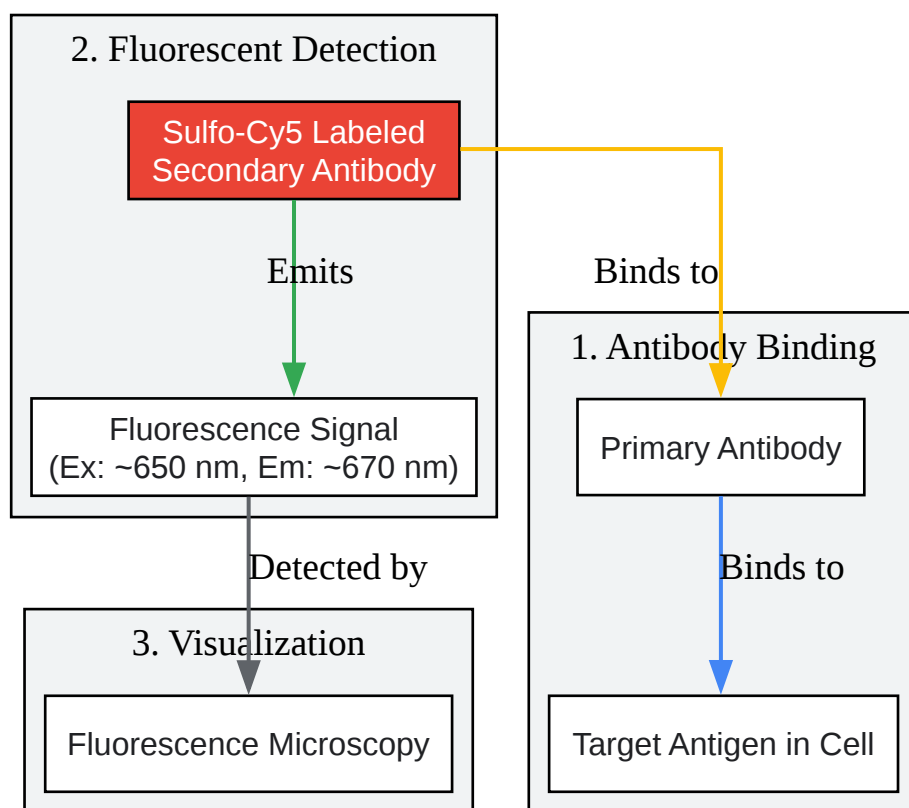
Experimental Workflow



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Caption: Workflow for **Sulfo-Cy5 amine** protein labeling.

Application Example: Immunofluorescence



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Caption: Indirect immunofluorescence using a Sulfo-Cy5 labeled antibody.

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